Sulfo-Cyanine7.5 dicarboxylic acid

Description

Properties

Molecular Formula |

C50H53K3N2O16S4 |

|---|---|

Molecular Weight |

1183.51 |

IUPAC Name |

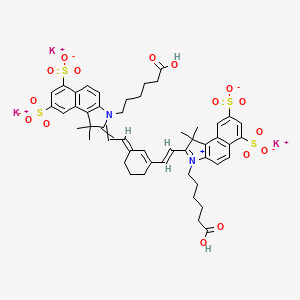

tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |

InChI Key |

SAEKQXMPJWSWIA-UHFFFAOYSA-K |

SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sulfo-Cyanine7.5 dicarboxylic acid |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-Cyanine7.5 dicarboxylic acid chemical structure

An In-Depth Technical Guide to Sulfo-Cyanine7.5 Dicarboxylic Acid

Introduction

Sulfo-Cyanine7.5 dicarboxylic acid is a high-performance, bifunctional near-infrared (NIR) fluorescent dye engineered for advanced applications in biological research and drug development. As a member of the cyanine dye family, it exhibits intense absorption and emission in the 750-850 nm spectral region, a window where biological tissues have minimal autofluorescence and light absorption, thus permitting deep tissue imaging with a high signal-to-noise ratio.[]

The molecule's design incorporates several key features that establish its superiority for sophisticated applications. Four strategically placed sulfonate (sulfo) groups confer excellent water solubility, allowing for direct use in aqueous buffers without organic co-solvents that can be detrimental to sensitive biomolecules like proteins.[][2] Its structure includes a rigid trimethylene bridge, which enhances its quantum yield, making it significantly brighter than comparable dyes like Indocyanine Green (ICG).[][3][4] Critically, the presence of two terminal carboxylic acid groups provides bifunctional reactivity, enabling its use as a cross-linker or for dual conjugation strategies.[5][6][7] These attributes make Sulfo-Cyanine7.5 dicarboxylic acid an indispensable tool for in vivo imaging, fluorescence microscopy, and the development of targeted molecular probes.

Section 1: Chemical Structure and Physicochemical Properties

The unique characteristics of Sulfo-Cyanine7.5 dicarboxylic acid arise directly from its molecular architecture. The core structure consists of two sulfonated indole rings connected by a polymethine chain, which is responsible for its NIR spectral properties. The dicarboxylic acid functional groups are typically positioned at the terminus of alkyl linkers attached to the nitrogen atoms of the indole rings, making them sterically accessible for chemical reactions.

IUPAC Name: potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate[6]

Molecular Formula: C₅₀H₅₃K₃N₂O₁₆S₄[5][6]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Sulfo-Cyanine7.5 dicarboxylic acid, which are critical for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Weight | 1183.51 g/mol | [5][6] |

| Appearance | Dark green solid | [5] |

| Absorption Maximum (λₐₐₐ) | ~788 nm | [] |

| Emission Maximum (λₑₘ) | ~808 nm | [] |

| Molar Extinction Coeff. | 222,000 M⁻¹cm⁻¹ | [3][5] |

| Stokes Shift | ~20 nm | |

| Solubility | Good in water, DMF, DMSO | [3][5][8] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [][5] |

| Storage Conditions | -20°C, in the dark, desiccated | [5][7][8] |

Section 2: Principles of Reactivity and Bioconjugation

The utility of Sulfo-Cyanine7.5 dicarboxylic acid in bioconjugation stems from its two carboxylic acid (-COOH) functional groups. These groups are not inherently reactive towards biological nucleophiles like the amine groups on proteins. However, they can be readily activated using carbodiimide chemistry to form intermediates that efficiently label primary amines (e.g., the ε-amino group of lysine residues).

Mechanism of Activation and Conjugation

The most common activation strategy is a two-step process designed to maximize efficiency and stability.

-

Carbodiimide Activation: A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), reacts with the carboxylic acid group. This reaction forms a highly reactive but unstable O-acylisourea intermediate. The choice of EDC is crucial for aqueous reactions as it avoids the need for organic solvents.

-

NHS Ester Stabilization: To mitigate the instability of the O-acylisourea intermediate and reduce side reactions like hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. The NHS reacts with the intermediate to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive towards primary amines.

-

Amine Coupling: The resulting amine-reactive NHS ester readily reacts with primary amines on a target biomolecule (e.g., a protein or antibody) to form a stable amide bond, covalently linking the dye to the target. This reaction is most efficient at a slightly alkaline pH (7.5-8.5).

This two-step process provides a robust and controllable method for labeling biomolecules, forming the basis of most protocols involving this dye.

Section 3: Applications in Research and Development

The unique properties of Sulfo-Cyanine7.5 dicarboxylic acid make it suitable for a range of demanding applications.

-

In Vivo Near-Infrared (NIR) Imaging: This is a primary application where the dye excels. The NIR light (750-850 nm) used to excite Sulfo-Cy7.5 can penetrate several centimeters into biological tissue.[] This, combined with the low natural fluorescence of tissues in this spectral range, allows for highly sensitive, non-invasive imaging of biological processes in living animals.

-

Antibody and Protein Labeling: The dye is frequently conjugated to antibodies for use in techniques such as in vivo tumor targeting, western blotting, and immunofluorescence microscopy. Its high water solubility prevents the aggregation that can occur with more hydrophobic dyes, preserving the function of the labeled protein.[]

-

Molecular Probes and Diagnostics: The bifunctional nature of the dye allows it to be incorporated into complex molecular probes. For example, one carboxylic acid group can be attached to a targeting moiety (like a peptide or small molecule), while the other can be used to attach a different functional group. This has been explored for creating specific fluorescent probes for malignant tumor surgery, helping to precisely identify tumor margins.[]

-

Flow Cytometry: The dye's distinct signal in the far-red channel makes it useful for multi-color flow cytometry experiments, enabling precise cell sorting and analysis.

Section 4: Experimental Protocol: Labeling an Antibody

This protocol provides a self-validating methodology for the covalent labeling of a monoclonal antibody with Sulfo-Cyanine7.5 dicarboxylic acid.

A. Materials and Reagents

-

Sulfo-Cyanine7.5 dicarboxylic acid

-

Antibody (e.g., IgG, ~1-5 mg/mL) in a buffer free of primary amines (e.g., PBS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 100 mM Sodium Bicarbonate or PBS, pH 8.0-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.5

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

B. Step-by-Step Methodology

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

Dissolve Sulfo-Cyanine7.5 dicarboxylic acid in DMSO or water to a concentration of 1 mg/mL.

-

-

Dye Activation (Causality: This step creates the amine-reactive ester):

-

In a microcentrifuge tube, combine 100 µL of the dye solution with a 10-fold molar excess of both EDC and Sulfo-NHS solutions.

-

Rationale: A molar excess of activation reagents drives the reaction to completion, ensuring maximum conversion of carboxylic acids to Sulfo-NHS esters.

-

Incubate the mixture for 15-20 minutes at room temperature, protected from light.

-

-

Conjugation Reaction (Causality: This step forms the stable amide bond):

-

Add the activated dye mixture directly to the antibody solution, which should be in the Coupling Buffer (pH 8.0-8.5). The molar ratio of dye to antibody can be varied (e.g., 10:1 to 20:1) to achieve the desired degree of labeling.

-

Rationale: A slightly alkaline pH deprotonates the primary amine groups on lysine residues, making them nucleophilic and highly reactive towards the Sulfo-NHS ester.

-

Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification (Trustworthiness: This step ensures removal of contaminants):

-

Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column.

-

Elute with PBS, pH 7.4. The first colored fraction to elute will be the high-molecular-weight antibody-dye conjugate. The second, slower-moving colored fraction will be the unconjugated, low-molecular-weight dye.

-

Collect the conjugate fraction.

-

-

Characterization (Self-Validation: This step quantifies the result):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~788 nm (A₇₈₈) using a UV-Vis spectrophotometer.

-

Calculate the protein concentration:

-

Protein (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.09) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the Degree of Labeling (DOL):

-

A typical DOL for an antibody is between 2 and 6.

-

Conclusion

Sulfo-Cyanine7.5 dicarboxylic acid stands out as a premier fluorescent probe for researchers requiring high-performance NIR imaging and labeling. Its combination of excellent water solubility, superior quantum yield, and bifunctional reactivity provides a versatile platform for a wide array of applications, from fundamental cell biology to preclinical in vivo studies. The well-established carbodiimide chemistry for its conjugation ensures that it can be reliably coupled to a diverse range of biomolecules, empowering scientists to create specific and sensitive tools for answering complex biological questions.

References

-

AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

-

Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 carboxylic acid (A270302). Retrieved from [Link]

-

Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]

-

Antibodies.com. (n.d.). Sulfo-Cyanine 7 dicarboxylic acid (A270311). Retrieved from [Link]

-

Chongqing Yusi Medicine Technology Co., Ltd. (2025, May 9). Application of Cyanine7-COOH CY7-carboxylic acid localization Fluorescent labeling. Retrieved from [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 6. medkoo.com [medkoo.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

Sulfo-Cyanine7.5 dicarboxylic acid spectral properties

An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid

Foreword: Beyond the Datasheet

In the realm of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of a fluorophore is a critical decision that dictates the sensitivity, clarity, and ultimate success of an experiment. Sulfo-Cyanine7.5 dicarboxylic acid has emerged as a superior tool for researchers, particularly in drug development, due to its exceptional brightness, aqueous solubility, and versatile bioconjugation capabilities. This guide moves beyond simple catalog specifications to provide a deep, mechanistic understanding of its spectral properties. We will explore not just what its properties are, but why they are significant, how they are influenced by the experimental environment, and how to accurately characterize them in your own laboratory. This document is designed for the discerning scientist who understands that mastery of one's tools is the foundation of groundbreaking research.

Part 1: Core Photophysical Profile of Sulfo-Cyanine7.5 Dicarboxylic Acid

Sulfo-Cyanine7.5 dicarboxylic acid is a heptamethine cyanine dye engineered for performance in demanding biological applications. Its structure is analogous to the well-known Indocyanine Green (ICG), but with key modifications—notably a rigidized trimethine bridge and the addition of four sulfonate groups—that dramatically improve its photophysical performance and handling.[1][2] The bifunctional nature, imparted by two terminal carboxylic acid groups, provides a strategic advantage for creating complex, cross-linked bioconjugates.[3][4]

The primary utility of this dye lies in its operation within the NIR-I window (700-900 nm), a region where biological tissues exhibit minimal absorption and autofluorescence. This "optical window" is paramount for in vivo imaging, as it allows for deep tissue penetration and a high signal-to-noise ratio.[5]

Key Spectral & Physical Parameters

The fundamental characteristics of Sulfo-Cyanine7.5 dicarboxylic acid are summarized below. It is crucial to recognize that spectral values, particularly absorption and emission maxima, are sensitive to the solvent environment—a phenomenon known as solvatochromism. The slight variations reported by different suppliers can often be attributed to measurements performed in different solvents (e.g., water vs. PBS vs. DMSO).

| Parameter | Typical Value | Significance in Application |

| Excitation Maximum (λabs) | ~778 - 788 nm | Aligns with common NIR laser lines (e.g., 785 nm); positioned in the NIR-I optical window for low tissue autofluorescence.[3][5] |

| Emission Maximum (λem) | ~797 - 808 nm | NIR emission ensures deep tissue penetration and high signal-to-noise for in vivo imaging.[3][6] |

| Molar Extinction Coefficient (ε) | ~222,000 M-1cm-1 | An exceptionally high value, indicating a very strong ability to absorb photons. This directly translates to brighter signals and higher sensitivity.[3][7] |

| Fluorescence Quantum Yield (ΦF) | ~0.21 (in PBS) | Represents a high efficiency of converting absorbed light into emitted fluorescence, resulting in a bright probe. Significantly higher than ICG's quantum yield in aqueous media (~0.05).[3][7] |

| Stokes Shift | ~20 nm | A moderate shift that is sufficient to minimize spectral overlap and self-quenching, simplifying optical filter design.[5] |

| Molecular Weight | ~1183.51 g/mol | Essential for calculating molar concentrations for accurate conjugation and spectral characterization.[3][4] |

| Solubility | High in Water, DMSO, DMF | The four sulfonate groups ensure excellent aqueous solubility, preventing aggregation and simplifying buffer preparation for biological experiments.[1][3] |

The Causality Behind Performance

-

Why is a High Extinction Coefficient Crucial? The Beer-Lambert law dictates that absorbance is directly proportional to the extinction coefficient. A higher ε means that for a given concentration, the dye will absorb more photons from the excitation source. In practical terms, this allows for the use of lower, less cytotoxic dye concentrations while still achieving a strong signal, or alternatively, achieving superior sensitivity for detecting low-abundance targets.

-

The Quantum Yield Advantage over ICG: Fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[8] The low ΦF of ICG in aqueous environments is a major drawback, as much of the absorbed energy is lost through non-radiative pathways (e.g., heat, molecular vibration).[7] The rigidized polymethine chain in the Sulfo-Cyanine7.5 scaffold reduces vibrational freedom, which in turn minimizes these non-radiative decay pathways.[1][2] This structural innovation is the primary reason for its significantly higher quantum yield and, consequently, its superior brightness as a fluorescent probe.

-

The Importance of the NIR Window & Stokes Shift: Biological molecules like hemoglobin and water have their lowest absorption in the 700-900 nm range.[5] By exciting and detecting fluorescence within this window, we minimize signal loss and background noise from the tissue itself. The Stokes shift, the separation between absorption and emission maxima, is also critical. An adequate shift prevents the emitted fluorescence from being re-absorbed by other dye molecules (self-quenching) and makes it easier to separate the excitation light from the emission signal with optical filters.

Part 2: Environmental Influences on Spectral Behavior

A key tenet of scientific integrity is understanding how your reagents behave under real-world conditions. The spectral properties of cyanine dyes are not immutable; they are intrinsically linked to their microenvironment.

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in a substance's color (i.e., its absorption and/or emission spectrum) with a change in solvent polarity.[9] For cyanine dyes, increasing solvent polarity generally stabilizes the excited state more than the ground state.[10] This reduces the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission maximum.[10]

While specific data for Sulfo-Cyanine7.5 dicarboxylic acid across a wide range of solvents is not readily published, the behavior of its parent compound, ICG, is well-documented and serves as an excellent proxy.

Expected Spectral Shifts in Common Solvents:

| Solvent | Polarity | Expected Effect on Sulfo-Cy7.5 Emission | ICG Emission Max (for reference) |

| Water | High | Shorter Wavelength (Blue-shifted) | ~811 nm[7] |

| Ethanol (EtOH) | Medium | Intermediate Wavelength | ~820 nm[7][11] |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Longer Wavelength (Red-shifted) | ~829 nm[7] |

Expert Insight: The discrepancy in reported emission maxima (797 nm vs. 808 nm) is likely due to this solvatochromic effect. Measurements in highly polar, aprotic solvents like DMSO will yield longer emission wavelengths compared to those in aqueous buffers like PBS or water. It is imperative to perform spectral characterization in the same buffer system that will be used for the final application to ensure accurate filter selection and data interpretation.

Part 3: Experimental Characterization Protocols

Trustworthiness in research is built on verifiable data. The following protocols provide a self-validating framework for characterizing the core spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid.

Caption: Figure 1: General Workflow for Spectral Characterization

Protocol: Measurement of Absorption Spectrum and Molar Extinction Coefficient (ε)

Objective: To determine the wavelength of maximum absorbance (λmax) and calculate ε using the Beer-Lambert law (A = εcl).

Materials:

-

Sulfo-Cyanine7.5 dicarboxylic acid

-

Spectroscopic grade DMSO

-

Application buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.4)

-

Calibrated UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes

Methodology:

-

Stock Solution Preparation: Accurately weigh ~1-2 mg of the dye. Dissolve in a precise volume of DMSO to create a stock solution of ~1 mM. Causality: DMSO is used for the initial stock due to its excellent solvating power for organic dyes, ensuring complete dissolution before dilution in aqueous buffer.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution into your application buffer (e.g., PBS). The final concentrations should yield absorbance values between 0.01 and 0.1 at the expected λmax. Trustworthiness: Keeping absorbance below 0.1 minimizes inner filter effects and deviations from the Beer-Lambert law, ensuring linearity.

-

Spectrometer Setup: Blank the spectrophotometer using the application buffer in a matched cuvette.

-

Spectral Acquisition: For each dilution, record the absorbance spectrum from ~600 nm to 900 nm.

-

Data Analysis:

-

Identify λmax from the spectrum of the most concentrated solution.

-

Create a plot of absorbance at λmax (y-axis) versus molar concentration (x-axis).

-

Perform a linear regression on the data. The slope of this line is the molar extinction coefficient, ε (in M-1cm-1). The R2 value should be >0.99 to validate the data quality.

-

Protocol: Determination of Fluorescence Quantum Yield (ΦF) (Relative Method)

Objective: To calculate the ΦF of the sample relative to a well-characterized fluorescent standard.[12]

Materials:

-

Sample solutions prepared in Protocol 3.1

-

A suitable NIR reference standard (e.g., IR-125 or another dye with a known, certified quantum yield in the same solvent)[4][13]

-

Corrected spectrofluorometer with temperature control

-

1 cm pathlength quartz cuvettes

Methodology:

-

Reference Standard Preparation: Prepare a series of dilutions of the reference standard in the same application buffer, with absorbance values at the excitation wavelength also between 0.01 and 0.1.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the λmax of the sample (determined in Protocol 3.1).

-

Set the emission scan range (e.g., 785 nm to 900 nm).

-

Ensure instrument settings (slit widths, PMT voltage) are identical for both the sample and the reference standard measurements.

-

-

Spectral Acquisition:

-

Measure the emission spectrum for each dilution of your sample dye.

-

Without changing settings, measure the emission spectrum for each dilution of the reference standard. Note: You will excite the reference standard at the same wavelength as the sample.

-

-

Data Analysis:

-

For each spectrum, integrate the total fluorescence intensity (the area under the emission curve).

-

Create two separate plots:

-

Sample: Integrated fluorescence intensity (y-axis) vs. absorbance at the excitation wavelength (x-axis).

-

Reference: Integrated fluorescence intensity (y-axis) vs. absorbance at the excitation wavelength (x-axis).

-

-

Determine the slope (m) for each plot via linear regression.

-

Calculate the quantum yield using the following equation:[12] ΦF (Sample) = ΦF (Ref) * (mSample / mRef) * (n2Sample / n2Ref) Where:

-

ΦF (Ref) is the known quantum yield of the reference standard.

-

mSample and mRef are the slopes from the respective plots.

-

nSample and nRef are the refractive indices of the solvents (if they are different; if the solvent is the same, this term is 1).

-

-

Part 4: Application-Driven Insights & Practical Considerations

Bioconjugation: Activating the Carboxylic Acids

The two carboxylic acid groups on Sulfo-Cyanine7.5 make it an ideal scaffold for covalent labeling of biomolecules, such as proteins, antibodies, or amine-modified oligonucleotides. The most common method is via carbodiimide chemistry, which creates a stable amide bond.[14][15]

Caption: Figure 3: Rationale for In Vivo Imaging Success

When developing a targeted imaging agent, the goal is to maximize the signal from the target tissue while minimizing background noise. The high brightness (a function of both ε and ΦF) of Sulfo-Cyanine7.5 ensures that even a small accumulation of the probe at the target site can be robustly detected. Its emission in the NIR window ensures that the photons emitted can escape the body to be detected, providing clear, high-contrast images essential for tracking drug delivery, monitoring tumor progression, or assessing treatment efficacy.

References

-

Sulfo-Cyanine 7.5 carboxylic acid (A270302) - Antibodies.com. (antibodies.com) [Link]

-

ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - RSC Publishing. (pubs.rsc.org) [Link]

-

sulfo-Cyanine7.5 - AxisPharm. (axispharm.com) [Link]

-

Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC. (ncbi.nlm.nih.gov) [Link]

-

Quantifying Emission Of Nir-i And Nir-ii Dyes Via Fluorescence Quantum Yield | IDEALS. (ideals.illinois.edu) [Link]

-

Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry - ACS Publications. (pubs.acs.org) [Link]

-

Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC. (ncbi.nlm.nih.gov) [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (agilent.com) [Link]

-

A Review on Effect of Solvents on Fluorescent Spectra. (journalcsji.com) [Link]

-

Solvent Effects on Fluorescence Emission - Evident Scientific. (evidentscientific.com) [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Structure–behavior study of a family of “hybrid cyanine” dyes which exhibit inverted solvatochromism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. sdc.org.uk [sdc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. ajrconline.org [ajrconline.org]

- 6. hakon-art.com [hakon-art.com]

- 7. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]

- 8. Quantifying Emission Of Nir-i And Nir-ii Dyes Via Fluorescence Quantum Yield | IDEALS [ideals.illinois.edu]

- 9. journalcsij.com [journalcsij.com]

- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 11. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

Technical Whitepaper: Sulfo-Cyanine7.5 Dicarboxylic Acid

Topic: Sulfo-Cyanine7.5 dicarboxylic acid molecular weight Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Identity, Bioconjugation Protocols, and In Vivo Imaging Applications[1]

Executive Summary

Sulfo-Cyanine7.5 dicarboxylic acid is a hydrophilic, near-infrared (NIR) fluorophore engineered for high-sensitivity in vivo imaging and biomolecular labeling. Distinguished by its benzindocyanine core and dual carboxylic acid handles, this dye offers a critical advantage in drug development: deep tissue penetration (via the NIR-I window) combined with high aqueous solubility and bifunctional conjugation capabilities.[1]

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated conjugation workflows using carbodiimide chemistry, and quality control metrics essential for reproducible experimental data.

Chemical & Physical Specifications

The molecular weight of Sulfo-Cyanine7.5 dicarboxylic acid is dependent on its salt form, which dictates its solubility and stability profile.[1] The commercially dominant form is the tripotassium salt .

2.1 Molecular Identity

| Property | Specification |

| Molecular Weight (Salt) | 1183.51 Da (Tripotassium salt) |

| Molecular Formula | C₅₀H₅₃N₂K₃O₁₆S₄ |

| Exact Mass | ~1182.12 |

| Core Structure | Heptamethine cyanine with benzindole rings (Red-shifted) |

| Functional Groups | 2 × Carboxylic Acid (-COOH) / 4 × Sulfonate (-SO₃⁻) |

| Solubility | High in Water, DMF, DMSO |

2.2 Spectral Properties

The "7.5" designation indicates a red-shift relative to standard Cyanine7, achieved by fusing benzo- rings to the indole heterocycles.[1] This shift pushes emission further into the NIR window, reducing autofluorescence background.

| Property | Value | Notes |

| Excitation Max | 778 nm | Measured in water/PBS |

| Emission Max | 797 nm | NIR-I window optimal for deep tissue |

| Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield (Φ) | 0.21 | High for NIR dyes in aqueous buffer |

Senior Scientist Insight: When performing Mass Spectrometry (LC-MS) for validation, do not look for the salt MW (1183.51).[1] Instead, look for the charged anion species. The parent ion is typically found as

or similar ionization states depending on the buffer pH and ionization mode (ESI-).[1]

Structural Analysis & Mechanism

The "dicarboxylic acid" nomenclature implies bifunctionality. Unlike monofunctional NHS-esters, this molecule possesses two reactive carboxylic acid arms linked to the nitrogen atoms of the benzindole rings via hexyl chains.[1]

-

The Sulfo- Groups: Four sulfonate groups ensure the dye remains strictly hydrophilic, preventing aggregation-induced quenching (ACQ) in biological media.[1]

-

The Rigid Bridge: The polymethine chain contains a cyclohexenyl ring, which rigidifies the structure, reducing non-radiative decay and enhancing quantum yield and photostability.

-

Bifunctionality: The two -COOH groups allow for crosslinking applications (e.g., linking two proteins) or increasing the valency of surface modifications on nanoparticles.[1]

Experimental Workflow: Bioconjugation

To utilize Sulfo-Cyanine7.5 dicarboxylic acid for labeling amines (lysine residues on antibodies or N-termini), the carboxyl groups must be activated in situ using EDC (Carbodiimide) and Sulfo-NHS.[1][2]

Why this protocol? We avoid pre-activated NHS esters here because the free acid form allows for greater control over the activation timing and is significantly more stable in storage.

4.1 Visualization of Reaction Logic

The following diagram illustrates the critical path from activation to purification.

Figure 1: Step-by-step activation and coupling workflow for carboxyl-to-amine bioconjugation.

4.2 Detailed Protocol

Materials:

-

Sulfo-Cy7.5 Dicarboxylic Acid (Stock: 10 mM in DMSO or Water).[1]

-

Activation Buffer: 100 mM MES, pH 5.0.

-

Coupling Buffer: 1X PBS, pH 7.4 (Must be amine-free).[1]

Step-by-Step:

-

Activation: Dissolve the dye in Activation Buffer.[2] Add EDC (10-20 equivalents) and Sulfo-NHS (20-40 equivalents).[1]

-

Critical: The acidic pH (5.[1]0) is vital here. EDC hydrolysis is rapid at neutral pH. Keep it acidic to stabilize the active ester formation.

-

Incubate for 15–30 minutes at room temperature.

-

-

Buffer Exchange (Optional but Recommended): If your protein is sensitive to EDC, perform a rapid desalting (Zeba spin column) to remove excess EDC before mixing with protein.[1] If not, proceed directly but ensure the buffer capacity can raise the pH.

-

Coupling: Mix the activated dye with the target protein solution. Adjust the final pH to 7.2–7.5 immediately.

-

Purification: Remove unreacted dye using a Sephadex G-25 column or extensive dialysis.[1] The dye is highly water-soluble, making removal of free dye relatively efficient compared to hydrophobic fluorophores.[1]

Quality Control & Validation

Trustworthy data requires validating the Degree of Labeling (DOL).[1]

5.1 DOL Calculation

Measure absorbance at 280 nm (

- : 222,000 M⁻¹cm⁻¹[1][4][5][6]

- (Correction Factor): 0.09 (This is the % of dye absorbance that bleeds into the 280 nm channel).[1]

-

Target DOL: For antibodies, aim for 2–4 dyes per molecule. Higher loading may cause self-quenching despite the sulfonate groups.[1]

Applications in Drug Development

Sulfo-Cyanine7.5 is specifically chosen for In Vivo Biodistribution studies due to the "optical window" of tissue.

-

Deep Tissue Imaging: Light at 780-800 nm penetrates skin and muscle significantly better than Cy5 or Fluorescein, reducing scattering.[1]

-

Renal Clearance: The high polarity (4 sulfonates) often promotes renal excretion for small molecule conjugates, a desirable trait for reducing background noise in non-target organs.[1]

-

Crosslinking: The dicarboxylic acid form is unique; it can be used to tether a drug payload to a targeting moiety (Antibody-Drug Conjugate mimics) while simultaneously acting as the reporter.[1]

References

-

Lumiprobe Corporation. Sulfo-Cyanine7.5 dicarboxylic acid: Product Specifications and Spectral Data.[1] Retrieved from [1]

-

AxisPharm. Sulfo-Cyanine7.5 Dye: Spectral Properties and Applications. Retrieved from

-

MedKoo Biosciences. Sulfo-Cyanine7.5 dicarboxylic acid (Cat# 558979) Analysis.[1] Retrieved from [1]

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for EDC/NHS chemistry protocols).

-

Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid Specifications.[1][5][6] Retrieved from [1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. interchim.fr [interchim.fr]

- 4. Sulfo-Cyanine 7.5 dicarboxylic acid, 5mg | Labscoop [labscoop.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

An In-depth Technical Guide to the Solubility of Sulfo-Cyanine7.5 Dicarboxylic Acid in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7.5 dicarboxylic acid is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development. Its utility in applications such as in vivo imaging, flow cytometry, and targeted drug delivery is largely predicated on its physicochemical properties, paramount among which is its solubility. This guide provides a detailed examination of the solubility of Sulfo-Cyanine7.5 dicarboxylic acid in two commonly used solvents: water and dimethyl sulfoxide (DMSO). As Senior Application Scientists, our goal is to present not just the data, but the underlying scientific principles and practical methodologies that will enable researchers to effectively utilize this versatile fluorophore.

The Chemical and Structural Basis for Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. Sulfo-Cyanine7.5 dicarboxylic acid possesses a complex architecture that includes a polymethine chain, two indolenine rings, four sulfonate groups, and two carboxylic acid moieties. Each of these components plays a distinct role in its solubility profile.

The presence of multiple sulfonate (-SO₃⁻) and two carboxylate (-COO⁻) groups are the primary drivers of its high aqueous solubility.[1][] These groups are highly polar and readily ionize in aqueous solutions, leading to strong ion-dipole interactions with water molecules.[3] The sulfonate groups, being salts of strong sulfonic acids, are ionized across a wide pH range.[4]

Caption: Chemical structure of Sulfo-Cyanine7.5 dicarboxylic acid highlighting the hydrophilic sulfonate and carboxylate groups.

Solubility in Aqueous Media

Sulfo-Cyanine7.5 dicarboxylic acid exhibits excellent solubility in water and aqueous buffers, a characteristic that is crucial for most biological applications.[1][]

The Influence of pH

The ionization state of the carboxylic acid groups is pH-dependent, which in turn influences the dye's solubility. A generic pKa for aliphatic carboxylic acids is in the range of 4-5.[5][6] Below this pH, the carboxyl groups are protonated (-COOH), reducing their polarity and potentially decreasing solubility. Above this pH, they are deprotonated (-COO⁻), enhancing their interaction with water and thus increasing solubility. The sulfonic acid groups, being strongly acidic with a pKa typically below -1, remain ionized as sulfonates (-SO₃⁻) across the entire biologically relevant pH range.[4][7]

Caption: Conceptual diagram of the dissolution of Sulfo-Cyanine7.5 dicarboxylic acid in water.

Quantitative Solubility

While datasheets consistently report "good" or "high" water solubility, precise quantitative values for Sulfo-Cyanine7.5 dicarboxylic acid are not widely published. However, data for a structurally similar compound, Sulfo-Cy7.5 maleimide, indicates a solubility of at least 1.25 mg/mL.[8] Given the presence of two carboxylic acid groups in the title compound, which should further enhance hydrophilicity, a solubility value in a similar or even higher range can be reasonably expected.

| Solvent System | Qualitative Solubility | Estimated Quantitative Solubility | Key Considerations |

| Water (neutral pH) | High / Excellent | ≥ 1.25 mg/mL | Solubility may decrease at low pH (<4) due to protonation of carboxyl groups. |

| Phosphate-Buffered Saline (PBS) | High / Excellent | ≥ 1.25 mg/mL | High salt concentrations can potentially decrease solubility ("salting out"). |

Aggregation Phenomena

Despite high water solubility, cyanine dyes, in general, can exhibit a tendency to form non-fluorescent dimers or higher-order aggregates in aqueous solutions, especially at high concentrations. This aggregation is driven by van der Waals interactions between the large, hydrophobic aromatic ring systems. The negatively charged sulfonate groups help to mitigate this aggregation through electrostatic repulsion.[1]

Solubility in Dimethyl Sulfoxide (DMSO)

Sulfo-Cyanine7.5 dicarboxylic acid is also highly soluble in DMSO.[3][9] DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons. It is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar regions.

The dissolution in DMSO is facilitated by strong dipole-dipole interactions between the polar S=O bond in DMSO and the polar functional groups of the dye. For non-sulfonated cyanine dyes, DMSO is often a required co-solvent for aqueous reactions.[3] While not strictly necessary for the sulfonated version, its high solubilizing power makes it a reliable solvent for preparing concentrated stock solutions.

Experimental Determination of Aqueous Solubility

For applications requiring precise knowledge of solubility limits, an experimental determination is recommended. A straightforward method utilizing UV-Vis spectrophotometry is described below. This protocol is designed to be self-validating by ensuring measurements are taken from a truly saturated solution.

Principle

This method is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. A calibration curve is first generated using solutions of known concentrations. Then, a saturated solution is prepared, and after ensuring all undissolved solid is removed, its absorbance is measured. The concentration of the saturated solution (i.e., the solubility) is then determined from the calibration curve.[10][11]

Step-by-Step Protocol

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 5 mg) of Sulfo-Cyanine7.5 dicarboxylic acid.

-

Dissolve it in a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Generation of a Calibration Curve:

-

Perform a series of dilutions of the stock solution to prepare several standards of known concentrations (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the absorbance maximum (λmax) of the dye (approximately 788 nm). Use the same buffer as a blank.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope.[12]

-

-

Preparation of a Saturated Solution:

-

To a small vial, add an excess amount of the dye (e.g., 5-10 mg) to a known volume of the buffer (e.g., 1 mL).

-

Agitate the mixture vigorously (e.g., using a vortex mixer followed by incubation on a rotator) for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached. There should be visible undissolved solid material.[13][14]

-

-

Separation and Quantification:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Perform a further dilution of the supernatant to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the dye under the tested conditions.

-

Caption: Experimental workflow for determining the aqueous solubility of Sulfo-Cyanine7.5 dicarboxylic acid.

Summary and Key Considerations

Sulfo-Cyanine7.5 dicarboxylic acid is a highly versatile NIR dye, and its excellent solubility in both aqueous media and DMSO is a cornerstone of its utility.

-

High Aqueous Solubility: Driven by four sulfonate and two carboxylate groups, making it ideal for bioconjugation and in vivo studies.

-

pH-Dependence: Aqueous solubility is optimal at neutral to basic pH and may be reduced in acidic conditions (pH < 4).

-

DMSO as a Stock Solvent: Its high solubility in DMSO makes it a convenient choice for preparing concentrated stock solutions.

-

Quantitative Data: While specific values are not readily published, a solubility of at least 1.25 mg/mL in aqueous solutions is a reasonable estimate. For critical applications, experimental determination is advised.

-

Aggregation: While the charged groups minimize aggregation, it remains a potential consideration at very high concentrations.

By understanding these principles and employing rigorous experimental techniques, researchers can confidently and effectively utilize Sulfo-Cyanine7.5 dicarboxylic acid in their studies.

References

-

Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

- Burkhard, R. K., Sellers, D. E., DeCou, F., & Lambert, J. L. (1960). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 25(11), 2006–2007.

-

Creative Diagnostics. (n.d.). Cyanine Dyes. Retrieved from [Link]

- Dong, H., Du, H., Wickramasinghe, S. R., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry B, 113(43), 14094–14101.

-

Science Notes. (2022, February 13). How to Make a Saturated Solution. Retrieved from [Link]

- Srivastava, S., & Singh, P. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 4, 1-6.

-

YouTube. (2018, April 19). Acidity of carboxylic acids. Retrieved from [Link]

- Zhang, S., et al. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 13.2: Saturated Solutions and Solubility. Retrieved from [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

-

Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

University of Washington. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

- Wrocławska, M., & Krawczyk, T. (2015). Quantification of synthetic food dyes in beverages or pharmaceutical tablets by solid phase extraction (spe) followed by {UV}/{V. Acta Poloniae Pharmaceutica, 72(4), 639-646.

- Sessions, L. B., & Thomas, L. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sulfo-Cy7.5 dimethyl | BroadPharm [broadpharm.com]

- 10. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. sciencenotes.org [sciencenotes.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Advent of Bifunctional Near-Infrared Fluorescent Dyes: A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of biomedical research and drug development, the ability to visualize and manipulate biological processes at the molecular level is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering deep tissue penetration and minimal autofluorescence, thereby providing a clear window into the complexities of living systems.[1][2] This guide delves into the core of a transformative class of molecules: bifunctional NIR fluorescent dyes. These sophisticated agents are engineered not only to illuminate but also to perform a secondary function, such as targeting specific cells or delivering a therapeutic payload, heralding a new era of precision in diagnostics and therapy.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the multifaceted world of bifunctional NIR dyes. We will explore their molecular design, synthesis, and photophysical properties, and provide practical, field-proven insights into their application. The narrative will be grounded in scientific integrity, with every protocol and mechanistic claim supported by authoritative sources.

The Near-Infrared Advantage: Seeing Deeper and Clearer

The NIR region of the electromagnetic spectrum, typically defined as 700 to 1700 nanometers, offers a unique set of advantages for in vivo imaging. Biological tissues are significantly more transparent to NIR light compared to visible light, which is readily absorbed and scattered by endogenous chromophores like hemoglobin and melanin.[1][2] This reduced attenuation allows for deeper tissue penetration, enabling the visualization of structures and processes that were previously inaccessible.

Furthermore, the intrinsic fluorescence of biological tissues, known as autofluorescence, is substantially diminished in the NIR window.[1] This results in a significantly higher signal-to-background ratio, leading to clearer and more sensitive images. The first NIR window (NIR-I) spans from 700 to 950 nm, while the second NIR window (NIR-II), from 1000 to 1700 nm, offers even greater penetration depth and image resolution.[3]

Molecular Architecture: Designing the Bifunctional Dye

The power of a bifunctional NIR dye lies in its modular design. At its core is a NIR-emissive fluorophore, which serves as the imaging component. To this core, two other key components are attached: a targeting moiety and a functional molecule, which could be a therapeutic drug.

Diagram: The Anatomy of a Bifunctional NIR Dye

Caption: This diagram illustrates the fundamental components of a bifunctional NIR dye, highlighting its modular nature.

The choice of each component is critical and depends on the specific application.

-

NIR Fluorophore Core: The selection of the NIR fluorophore dictates the photophysical properties of the final conjugate, such as its absorption and emission wavelengths, quantum yield, and photostability. Commonly used scaffolds include:

-

Cyanine Dyes: These are the most widely used NIR dyes due to their high extinction coefficients and tunable optical properties.[4] Heptamethine cyanine dyes, in particular, are workhorses in this field.[1]

-

BODIPY (Boron-Dipyrromethene) Dyes: BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[5]

-

Squaraine Dyes: These dyes exhibit intense absorption in the NIR region and are known for their high molar absorptivity.[4]

-

-

Targeting Moiety: This component provides specificity, directing the dye to the desired biological target. The choice of targeting ligand is crucial for minimizing off-target effects and maximizing the concentration of the dye at the site of interest. Examples include:

-

Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of cancer cells are frequently used for targeted cancer imaging and therapy.[6]

-

Peptides: Small peptides can be designed to bind to specific receptors that are overexpressed on diseased cells.

-

Small Molecules: These can target specific enzymes or receptors with high affinity and specificity.

-

-

Functional Molecule: This is the "business end" of the bifunctional dye, responsible for its secondary function. This can be:

-

A Therapeutic Drug: For theranostic applications, a chemotherapeutic agent can be conjugated to the dye for targeted drug delivery.[1]

-

A Photosensitizer: For photodynamic therapy (PDT), a molecule that generates reactive oxygen species upon light activation can be attached.

-

A Photothermal Agent: For photothermal therapy (PTT), a molecule that converts light energy into heat to ablate cancer cells can be incorporated.

-

A Comparative Look at NIR Fluorophore Cores

The selection of the appropriate NIR fluorophore core is a critical decision in the design of a bifunctional probe. Each class of dye possesses a unique set of photophysical properties that make it more or less suitable for a given application.

| Dye Class | Typical λabs (nm) | Typical λem (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |

| Cyanine | 650 - 800 | 670 - 820 | 150,000 - 250,000 | 0.1 - 0.3 | High ε, Tunable properties | Moderate photostability, Susceptible to aggregation |

| BODIPY | 630 - 750 | 650 - 780 | 80,000 - 150,000 | 0.3 - 0.8 | High Φ, Sharp spectra, Good photostability | Can be sensitive to solvent polarity |

| Squaraine | 630 - 680 | 640 - 700 | 250,000 - 350,000 | 0.04 - 0.3 | Very high ε, Narrow absorption bands | Lower quantum yields in aqueous media, Susceptible to nucleophilic attack |

Data compiled from various sources, including[5][7][8][9]. Values can vary significantly based on the specific chemical structure and environment.

Synthesis and Bioconjugation: Building the Bifunctional Probe

The synthesis of a bifunctional NIR dye is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of the NIR fluorophore core with reactive functional groups, followed by the sequential or simultaneous conjugation of the targeting moiety and the functional molecule.

Diagram: A Generalized Workflow for Bifunctional Dye Synthesis and Application

Caption: This flowchart outlines the key stages in the development and validation of a bifunctional NIR fluorescent dye.

Experimental Protocol: Antibody Conjugation to an NHS-Ester Activated NIR Dye

This protocol provides a general guideline for conjugating an amine-reactive NIR dye to an antibody.[10][]

-

Antibody Preparation:

-

Dialyze the antibody against 1X phosphate-buffered saline (PBS), pH 7.4, to remove any interfering substances such as Tris or glycine.

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.

-

-

Dye Preparation:

-

Dissolve the NHS-ester activated NIR dye in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.0-8.5 using a 1M sodium bicarbonate solution. This increases the reactivity of the primary amines on the antibody.

-

Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies and dyes.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

-

Applications in Research and Drug Development

Bifunctional NIR dyes are revolutionizing various aspects of biomedical research and drug development, from basic cell biology to preclinical and clinical studies.

In Vitro and In Vivo Imaging

The primary application of these dyes is in fluorescence imaging. In vitro, they can be used to visualize specific cellular structures or processes in live cells with high specificity and contrast.[12][13] For example, a NIR dye conjugated to a mitochondria-targeting moiety can be used for real-time imaging of mitochondrial dynamics.[14][15]

Experimental Protocol: Live-Cell Imaging with a Mitochondria-Targeting NIR Dye

This protocol outlines the general steps for staining and imaging mitochondria in live cells.[2][13]

-

Cell Culture:

-

Plate the cells of interest on a glass-bottom dish or chamber slide and culture them to the desired confluency.

-

-

Dye Preparation:

-

Prepare a stock solution of the mitochondria-targeting NIR dye in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

-

-

Staining:

-

Remove the culture medium from the cells and replace it with the dye-containing medium.

-

Incubate the cells at 37°C for the recommended time (usually 15-30 minutes), protected from light.

-

-

Washing (Optional):

-

For some dyes, it may be necessary to wash the cells with fresh, pre-warmed medium to remove any unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with the appropriate laser line for excitation and emission filters for the specific NIR dye.

-

In vivo, bifunctional NIR dyes enable the non-invasive visualization of biological processes in small animal models.[6] This is particularly valuable for studying disease progression, tracking the biodistribution of drugs, and assessing the efficacy of therapies in a longitudinal manner.[16][17]

Diagram: Workflow for In Vivo Fluorescence-Guided Surgery

Caption: This diagram illustrates the key steps involved in using a tumor-targeting bifunctional NIR dye for fluorescence-guided surgery.

Theranostics: The Convergence of Diagnosis and Therapy

The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent.[9] Bifunctional NIR dyes are ideal candidates for theranostic applications. By conjugating a therapeutic drug to a NIR dye, it is possible to simultaneously visualize the tumor and deliver the drug directly to the cancer cells.[1] This approach offers several advantages:

-

Real-time Monitoring of Drug Delivery: The fluorescence signal from the dye allows for the non-invasive tracking of the drug's biodistribution and accumulation at the tumor site.

-

Reduced Systemic Toxicity: By targeting the drug specifically to the tumor, the exposure of healthy tissues to the toxic chemotherapeutic agent is minimized.

-

Personalized Medicine: Theranostic agents can be used to assess whether a particular patient's tumor is responsive to a specific targeted therapy before a full course of treatment is administered.

Experimental Protocol: Assessing Photothermal Conversion Efficiency

This protocol describes a method to measure the efficiency with which a NIR dye converts light into heat, a critical parameter for PTT agents.[18][19][20][21]

-

Sample Preparation:

-

Prepare a solution of the NIR dye in a suitable solvent (e.g., water or PBS) in a quartz cuvette.

-

-

Laser Irradiation:

-

Irradiate the sample with a continuous-wave NIR laser at the wavelength of maximum absorption of the dye.

-

Use a power meter to measure the laser power.

-

-

Temperature Measurement:

-

Insert a thermocouple into the solution to monitor the temperature change over time during laser irradiation.

-

Record the temperature until it reaches a steady state.

-

-

Cooling Curve:

-

Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

-

-

Calculation:

-

The photothermal conversion efficiency (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A_λ))] where:

-

h is the heat transfer coefficient.

-

A is the surface area of the container.

-

T_max is the maximum steady-state temperature.

-

T_surr is the ambient temperature.

-

Q_0 is the heat absorbed by the solvent.

-

I is the incident laser power.

-

A_λ is the absorbance of the dye at the laser wavelength.

-

-

Challenges and Future Perspectives

Despite the significant progress in the field of bifunctional NIR fluorescent dyes, several challenges remain. These include improving the photostability and quantum yield of NIR-II dyes, developing more efficient and specific targeting strategies, and overcoming the hurdles of clinical translation, including regulatory approval and large-scale manufacturing.[22]

The future of this field is bright, with ongoing research focused on the development of "smart" activatable probes that only become fluorescent upon interaction with a specific biological target, further enhancing imaging contrast.[22][23] Additionally, the combination of NIR fluorescence imaging with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), is a promising avenue for multimodal imaging with complementary advantages.

Conclusion

Bifunctional near-infrared fluorescent dyes represent a paradigm shift in our ability to study and combat disease. By combining the deep-tissue imaging capabilities of NIR fluorescence with the targeting and therapeutic potential of functional molecules, these sophisticated probes are empowering researchers and clinicians with unprecedented tools for understanding, diagnosing, and treating a wide range of diseases. As our understanding of the underlying chemistry and biology continues to grow, we can expect to see even more innovative and impactful applications of these remarkable molecules in the years to come.

References

-

Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - SPIE Digital Library. (2016, May 10). Retrieved from [Link]

-

NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics - Frontiers. (2022, March 23). Retrieved from [Link]

-

Real time bioimaging for mitochondria by taking the aggregation process of aggregation-induced emission near-infrared dyes with wash-free staining - RSC Publishing. (2018). Retrieved from [Link]

-

Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - NIH. (2019). Retrieved from [Link]

-

Activatable NIR-II organic fluorescent probes for bioimaging - Theranostics. (2022, April 11). Retrieved from [Link]

-

(PDF) Activatable Organic Near-Infrared Fluorescent Probes Based on a Bacteriochlorin Platform: Synthesis and Multicolor in Vivo Imaging with a Single Excitation - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Live-Cell Mitochondrial Targeted NIR Fluorescent Covalent Labeling of Specific Proteins Using a Dual Localization Effect | Bioconjugate Chemistry - ACS Publications. (2023, June 8). Retrieved from [Link]

-

Live-Cell Mitochondrial Targeted NIR Fluorescent Covalent Labeling of Specific Proteins Using a Dual Localization Effect | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

-

Theranostics Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - Semantic Scholar. (2018, July 16). Retrieved from [Link]

-

Use Near-Infrared Fluorescent Probes for Pharmacokinetics and Biodistribution Studies. (2013, November 14). Retrieved from [Link]

-

Chemical structures of most commonly used NIR-fluorescent small organic... - ResearchGate. (n.d.). Retrieved from [Link]

-

Theranostics Albumin-seeking dyes with adjustable assemblies in situ enable programmable imaging windows and targeting tumor ima. (2024, April 15). Retrieved from [Link]

-

Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging | ACS Omega - ACS Publications. (2019, August 27). Retrieved from [Link]

-

Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of NIR dyes and nanoparticles for in vivo bioimaging and dicyanovinyl dyes for primary amine detection | École normale supérieure de Lyon. (n.d.). Retrieved from [Link]

-

Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC. (n.d.). Retrieved from [Link]

-

Biodistribution and pharmacokinetic (PK) parameters of targeted... - ResearchGate. (n.d.). Retrieved from [Link]

-

How to conjugate your own antibodies - Colibri Cytometry. (2024, April 29). Retrieved from [Link]

-

Synthesis of the fluorescent activatable probe chemo‐cat NIR. Reagents... - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PMC. (2014, April 7). Retrieved from [Link]

-

Basic principles of NIR fluorescence-guided surgery. A NIR fluorescent... - ResearchGate. (n.d.). Retrieved from [Link]

-

Graphviz tutorial - YouTube. (2021, January 14). Retrieved from [Link]

-

Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - Oncotarget. (2017, August 22). Retrieved from [Link]

-

A general methodology to measure the light-to-heat conversion efficiency of solid materials. (2023, May 17). Retrieved from [Link]

-

Comparison of a series of hydrophilic squaraine and cyanine dyes for use as biological labels - Ariel University. (n.d.). Retrieved from [Link]

-

Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. (n.d.). Retrieved from [Link]

-

NIR-II Fluorescent Dyes - CD Bioparticles. (n.d.). Retrieved from [Link]

-

Graphviz. (2021, August 10). Retrieved from [Link]

-

Comparison of a series of hydrophilic squaraine and cyanine dyes for use as biological labels | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC. (2024, May 30). Retrieved from [Link]

-

NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green. (2019, September 25). Retrieved from [Link]

-

Near-infrared biophotonics-based nanodrug release systems and their potential application for neuro-disorders - PMC. (n.d.). Retrieved from [Link]

-

Fluorescence Imaging of DMDG-ICG Across NIR-I and NIR-II Windows Using a Single-Camera System - MDPI. (2026, February 14). Retrieved from [Link]

-

NIR Dyes for Bioimaging Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Antibody Conjugation Techniques - FluoroFinder. (2025, June 11). Retrieved from [Link]

-

Design of Activatable NIR-II Molecular Probe for In Vivo Elucidation of Disease-Related Viscosity Variations | Analytical Chemistry - ACS Publications. (2020, March 4). Retrieved from [Link]

-

Near infrared fluorescence for image-guided surgery - OHSU. (n.d.). Retrieved from [Link]

-

Synthetic Approaches Toward Phosphorus-Containing BODIPY and Squaraine Dyes: Enhancing Versatility of Small-Molecule Fluorophores - MDPI. (n.d.). Retrieved from [Link]

-

Surgical Navigation for Malignancies Guided by Near-Infrared-II Fluorescence Imaging. (2020, December 30). Retrieved from [Link]

-

Synthetic Approaches Toward Phosphorus-Containing BODIPY and Squaraine Dyes - Semantic Scholar. (2024, December 31). Retrieved from [Link]

-

Fig. 2. Photothermal tests and calculation of photothermal conversion... - ResearchGate. (n.d.). Retrieved from [Link]

-

Supplementary Information Photothermal Conversion Efficiency Photothermal conversion efficiencies (PCE) of HA-HDAPPs, HDAPPs a. (n.d.). Retrieved from [Link]

-

(a) Calculation of the photothermal conversion efficiency of FS-GdNDs.... - ResearchGate. (n.d.). Retrieved from [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. (n.d.). Retrieved from [Link]

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. mdpi.com [mdpi.com]

- 6. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.ariel.ac.il [cris.ariel.ac.il]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 12. Real time bioimaging for mitochondria by taking the aggregation process of aggregation-induced emission near-infrared dyes with wash-free staining - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. licorbio.com [licorbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ntno.org [ntno.org]

- 21. researchgate.net [researchgate.net]

- 22. Activatable NIR-II organic fluorescent probes for bioimaging [thno.org]

- 23. Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

Precision Bioconjugation: Mastering Carbodiimide Chemistry for Dye Activation

Executive Summary: The "Zero-Length" Challenge

In drug development and high-sensitivity imaging, the covalent attachment of fluorescent dyes to biomolecules is a critical step. While commercial NHS-ester dyes are common, they are expensive and prone to hydrolysis during storage. Mastering carbodiimide chemistry —specifically the EDC/NHS system—empowers researchers to activate stable carboxylated dyes (Dye-COOH) on-demand, creating fresh, highly reactive species for conjugation.

This guide moves beyond basic kit instructions to explore the mechanistic nuance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry. It focuses on maximizing the efficiency of the O-acylisourea intermediate , preventing the irreversible N-acylurea dead-end , and navigating the pH paradox inherent to this reaction.

Mechanistic Deep Dive: The Kinetic Battlefield

The core of this chemistry is a race between three pathways: productive activation, non-productive hydrolysis, and irreversible rearrangement.

The Reaction Cascade

-

Activation: The carbodiimide (EDC) protonates and reacts with a carboxylate (Dye-COOH) to form the O-acylisourea .[1][2] This intermediate is extremely unstable in aqueous solution (

< 1 min at pH 7.5). -

Stabilization (The NHS Rescue): N-hydroxysuccinimide (NHS) or Sulfo-NHS attacks the O-acylisourea, displacing the urea byproduct. This forms an NHS-ester , which is considerably more stable (

~4–5 hours at pH 7.[2][3][4]0) but still highly reactive toward primary amines. -

Conjugation: The amine on the target biomolecule (e.g., Lysine

-amine) attacks the NHS-ester, forming a stable amide bond .

The "N-Acylurea" Trap

A common failure mode is the rearrangement of the O-acylisourea into an N-acylurea .[5][6][7] This is an irreversible, stable byproduct that permanently "caps" the dye, rendering it unreactive.

-

Cause: Low dielectric constant solvents, absence of NHS, or low concentration of nucleophiles.

-

Prevention: rapid addition of NHS and maintaining appropriate solvent polarity.

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the critical role of NHS.

Caption: The kinetic competition in EDC coupling. The path to the Amide Bond requires bypassing the N-Acylurea trap via NHS stabilization.

Critical Parameters & Optimization

The pH Paradox

EDC chemistry requires two opposing pH environments for optimal efficiency:

-

Activation (Step 1): Requires protonation. EDC efficiency peaks at pH 4.5 – 6.0 .[3][8] At pH > 7.0, hydrolysis of the O-acylisourea outcompetes NHS ester formation.

-

Coupling (Step 2): Requires deprotonation.[3] Primary amines (Lysine pKa ~10.5) must be unprotonated (

) to act as nucleophiles. This reaction is slow below pH 7.0 .

The Solution: A Two-Step Protocol is mandatory for high-yield dye activation. Activate at pH 5.5, then raise to pH 7.5 for conjugation.

Buffer Incompatibility Table

Choosing the wrong buffer is the most frequent cause of failure.

| Buffer System | Compatibility | Reason / Mechanism |

| MES | Excellent | Non-nucleophilic; buffers well at pH 4.5–6.0 (Activation).[9] |

| PBS | Good | Standard for Step 2 (Coupling).[8] Avoid phosphate in Step 1 if possible (minor side reactions).[10] |

| Tris / Glycine | FATAL | Contains primary amines.[1][2][3][4][8][11] Will react with activated dye, quenching it immediately. |

| Acetate | Poor | Contains carboxyls.[1][4][8] EDC will activate the buffer instead of the dye. |

| Azide | Caution | Sodium azide is a nucleophile; can interfere with NHS esters at high concentrations. |

Experimental Protocol: On-Demand Dye Activation

This protocol describes the activation of a carboxylated dye (e.g., Cy5-COOH, AF488-COOH) followed by protein conjugation.

Phase 1: Activation (The "Hot" Mix)

Goal: Convert stable Dye-COOH to reactive Dye-NHS.

-

Solvent Prep: Dissolve the dye in dry, amine-free DMSO or DMF at 10 mg/mL.

-

Why: Organic solvent prevents immediate hydrolysis and solubilizes hydrophobic dyes.

-

-

Buffer Prep: Prepare Activation Buffer (100 mM MES, pH 6.0).

-

Reagent Prep:

-

Reaction:

-

Mix Dye : EDC : Sulfo-NHS at a molar ratio of 1 : 10 : 25 .

-

Incubate at Room Temperature (RT) for 15 minutes .

-

Insight: The excess Sulfo-NHS drives the equilibrium toward the stable ester and prevents N-acylurea formation.

-

Phase 2: Conjugation (The Labeling)

Goal: Covalent attachment to the target protein.

-

Protein Prep: Buffer exchange protein into Coupling Buffer (PBS, pH 7.2–7.5). Ensure no Tris or Azide is present.

-

Mixing: Add the activated dye mixture to the protein solution.

-

Ratio: Typically 5–20 molar excess of dye over protein, depending on desired Degree of Labeling (DOL).

-

-

pH Adjustment: If the addition of the acidic activation mix lowers the pH below 7.0, add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to restore basicity.

-

Incubation: React for 1–2 hours at RT or overnight at 4°C.

-

Quenching: Add 1M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins.

-

Why: This "kills" any remaining reactive NHS-ester to prevent non-specific binding later.

-

Decision Logic for Optimization

Caption: Decision tree for selecting reagents and protocols based on dye solubility and target molecule.

Troubleshooting & Quality Control

Common Failure Modes

-

Low Labeling Efficiency: Usually caused by hydrolysis .

-

Precipitation:

-

Cause: Over-labeling changes the isoelectric point (pI) of the protein, or hydrophobic dyes cause aggregation.

-

Fix: Reduce the Dye:Protein molar ratio. Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5).

-

-

Zero Fluorescence:

-

Cause: Fluorescence quenching due to dye stacking (too many dyes too close).

-

Fix: Aim for a Degree of Labeling (DOL) between 2 and 4 for IgG antibodies.

-

Validation

Always calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy:

- : Correction Factor (absorbance of the dye at 280 nm).

- : Molar extinction coefficient.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters.[7] Analytical Biochemistry, 185(1), 131-135. [Link]

-

Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide coupling.[1][10] Analytical Biochemistry, 156(1), 220-222. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]